(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine-2,3-dione core, a benzothiazole moiety, and a furan ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzothiazole Moiety: This step often involves a nucleophilic substitution reaction where a benzothiazole derivative is introduced.
Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a suitable aldehyde or ketone.
Final Modifications: The final steps may include methylation and fluorination reactions to introduce the methoxy and fluoro groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(2,3-dimethoxyphenyl)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione: Similar structure but with a chlorine atom instead of a fluorine atom.
(4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-ethylfuran-2-yl)methylidene]pyrrolidine-2,3-dione: Similar structure but with an ethyl group instead of a methyl group on the furan ring.
Uniqueness
The uniqueness of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione lies in its specific combination of functional groups and structural features. The presence of the fluoro and methoxy groups, along with the furan and benzothiazole moieties, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H19FN2O6S |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19FN2O6S/c1-12-7-10-16(34-12)21(29)19-20(14-5-4-6-17(32-2)23(14)33-3)28(24(31)22(19)30)25-27-15-9-8-13(26)11-18(15)35-25/h4-11,20,30H,1-3H3 |
InChI Key |
NJLPCPVDWACODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
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